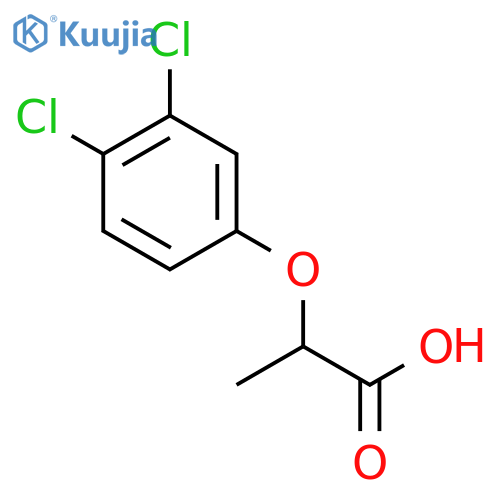Cas no 3307-41-3 (2-(3,4-Dichlorophenoxy)propanoic Acid)

3307-41-3 structure
商品名:2-(3,4-Dichlorophenoxy)propanoic Acid
CAS番号:3307-41-3
MF:C9H8Cl2O3
メガワット:235.064021110535
CID:313613
2-(3,4-Dichlorophenoxy)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-(3,4-dichlorophenoxy)-
- 2-(3,4-Dichlorophenoxy)propanoic acid
- 3,4-DP
- 2-(3,4-Dichlorophenoxy)propanoic Acid
-
- インチ: InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
- InChIKey: BIPAGODSEBNAJR-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 233.98514
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 46.53
2-(3,4-Dichlorophenoxy)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1241658-2.5g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 2.5g |
$685 | 2024-06-06 | |
| TRC | D483628-250mg |
2-(3,4-Dichlorophenoxy)propanoic Acid |
3307-41-3 | 250mg |
$ 320.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1241658-100mg |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 100mg |
$145 | 2024-06-06 | |
| Enamine | EN300-44869-0.5g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-44869-5.0g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 5.0g |
$1074.0 | 2023-02-10 | |
| 1PlusChem | 1P00CU07-500mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 500mg |
$221.00 | 2025-02-26 | |
| 1PlusChem | 1P00CU07-10g |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 10g |
$1358.00 | 2025-02-26 | |
| A2B Chem LLC | AF97959-500mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 500mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AF97959-5g |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 5g |
$728.00 | 2024-04-20 | |
| A2B Chem LLC | AF97959-250mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 250mg |
$93.00 | 2024-04-20 |
2-(3,4-Dichlorophenoxy)propanoic Acid 関連文献
-
1. Small-angle scattering from colloidal dispersionsMalcolm J. Grimson J. Chem. Soc. Faraday Trans. 2 1983 79 817
-
2. Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by boraneBarry Burns,N. Paul King,Heather Tye,John R. Studley,Mark Gamble,Martin Wills J. Chem. Soc. Perkin Trans. 1 1998 1027
-
Jeffrey B. Harborne Nat. Prod. Rep. 2001 18 361
-
Hua-Zhou Chen,Wu Ai,Quan-Xi Feng,Guo-Qiang Tang Anal. Methods 2015 7 2869
-
5. Phosphine exchange reactions involving cis-[Pt(PPh3)2(Bcat)2] (cat?=?1,2-O2C6H4) and the oxidative addition of 1,2-B2Cl2(NMe2)2 to Pt0David Curtis,M. J. Gerald Lesley,Nicholas C. Norman,A. Guy Orpen,Jonathan Starbuck J. Chem. Soc. Dalton Trans. 1999 1687
3307-41-3 (2-(3,4-Dichlorophenoxy)propanoic Acid) 関連製品
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
